Prenyl caffeate

Descripción general

Descripción

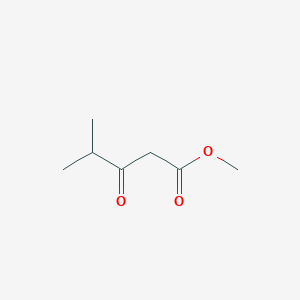

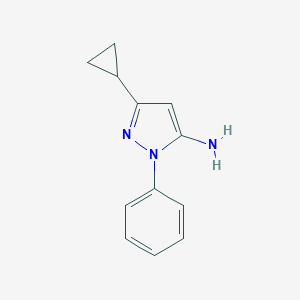

Prenyl caffeate is a hydroxycinnamic acid . It is a natural product found in Populus szechuanica, Populus nigra, and Populus cathayana . The molecular formula of Prenyl caffeate is C14H16O4 .

Synthesis Analysis

Prenyl transfer reactions catalyzed by prenyltransferases represent the key steps in the biosynthesis and contribute significantly to the structural and biological diversity of these compounds .

Molecular Structure Analysis

The molecular weight of Prenyl caffeate is 248.27 g/mol . The IUPAC name is 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . The InChI is InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ .

Chemical Reactions Analysis

Prenyl caffeate is involved in various chemical reactions. The productions of isoprenoids are catalyzed by a group of enzymes known as prenyltransferases, such as farnesyltransferases, geranylgeranyltransferases, terpenoid cyclase, squalene synthase, aromatic prenyltransferase, and cis- and trans-prenyltransferases .

Physical And Chemical Properties Analysis

Prenyl caffeate has a density of 1.2±0.1 g/cm^3 . Its boiling point is 417.5±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.7±3.0 kJ/mol . The flash point is 156.1±20.8 °C . The index of refraction is 1.600 . The molar refractivity is 70.7±0.3 cm^3 .

Aplicaciones Científicas De Investigación

Enzymatic Role in Prenylation

Prenyl caffeate is a product of enzymatic reactions involving prenyltransferases, which are key enzymes in both primary and secondary metabolism. These enzymes catalyze the transfer of prenyl moieties to various acceptors, significantly contributing to the structural and biological diversity of compounds .

Antioxidant Properties

Due to its structure, Prenyl caffeate exhibits antioxidant activities. It’s involved in scavenging free radicals and protecting cells from oxidative stress, which is crucial in preventing chronic diseases and aging .

Antimicrobial Activity

Research has shown that prenylated compounds like Prenyl caffeate possess antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents against a variety of pathogens .

Pharmacological Potential

The modification of molecules through prenylation often results in enhanced pharmacological activities. Prenyl caffeate, with its prenyl group, may exhibit improved bioactivity compared to its non-prenylated counterpart, making it a subject of interest in drug development .

Food Industry Applications

In the food industry, Prenyl caffeate can be used as a natural preservative due to its antimicrobial and antioxidant properties. It can help extend the shelf life of food products while maintaining their quality .

Cosmetic Industry Utilization

The compound’s antioxidant properties are also beneficial in the cosmetic industry. Prenyl caffeate can be incorporated into skincare products to protect the skin from environmental damage and improve overall skin health .

Agricultural Applications

As a natural compound with antimicrobial properties, Prenyl caffeate can be used in agriculture to protect crops from microbial infections, reducing the need for synthetic pesticides .

Bioaccessibility Enhancement

Prenyl caffeate’s role in improving the bioaccessibility of phenolic compounds during in vitro gastrointestinal digestion has been studied. This application is significant in the development of functional foods and nutraceuticals .

Mecanismo De Acción

Target of Action

Prenylated compounds, in general, have been shown to interact with a variety of biological targets, enhancing their bioactivities

Mode of Action

The mode of action of Prenyl caffeate involves the process of prenylation, a post-translational modification that plays a crucial role in cellular regulation . Prenylation involves the attachment of isoprene units to various acceptors, significantly contributing to the structural and biological diversity of these compounds .

Biochemical Pathways

Prenyltransferases, the enzymes responsible for prenylation, catalyze the transfer reactions of prenyl moieties from different prenyl donors to various acceptors . This process affects the biosynthesis of isoprenoids, a group of compounds that serve a variety of essential biological functions . The prenylation reactions can take place in a regular manner by connecting the prenyl moieties via their C-1 to an acceptor or in a reverse manner via their C-3 atoms .

Pharmacokinetics

A study on a similar compound, bornyl caffeate, found it to follow a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) were found to be 0.53 h and 409.33 ng/mL, respectively

Result of Action

Prenylated compounds, including Prenyl caffeate, often demonstrate promising biological and pharmacological activities. They exhibit a wide range of biological activities such as cytotoxicity, antioxidant, and antimicrobial activities . These activities are often distinct from their non-prenylated precursors .

Action Environment

The action of Prenyl caffeate can be influenced by various environmental factors. For instance, encapsulation has been shown to improve the stability of bioactive extracts under gastrointestinal conditions, thereby enhancing their beneficial effect

Direcciones Futuras

Prenyl caffeate and other isoprenoids are structurally and functionally diverse and include dolichols, steroid hormones, carotenoids, retinoids, aromatic metabolites, the isoprenoid side-chain of ubiquinone, and isoprenoid attached signaling proteins . These enzymes are key in cellular processes and metabolic pathways, and they are expected to be potential targets in new drug discovery .

Propiedades

IUPAC Name |

3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYOHMFLCXENHR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prenyl caffeate | |

CAS RN |

118971-61-2, 100884-13-7 | |

| Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylallyl caffeic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenyl cis-caffeate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)

![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)